Maytenonic acid

説明

準備方法

Synthetic Routes and Reaction Conditions: Maytenonic acid can be synthesized through the oxidation of friedelin, a triterpenoid found in the bark of Maytenus species. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of friedelin from plant sources, followed by its chemical oxidation. The extraction process includes solvent extraction using organic solvents like ethanol or methanol, followed by purification through recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

- Oxidized derivatives

- Reduced alcohols

- Substituted products at the carbonyl group .

科学的研究の応用

Anti-Inflammatory Activity

Research indicates that maytenonic acid possesses significant anti-inflammatory properties. In studies involving animal models, it has been shown to reduce edema and inflammation effectively. For instance, Sosa et al. (2007) demonstrated that this compound significantly inhibited ear edema induced by croton oil, exhibiting potency greater than that of indomethacin, a standard anti-inflammatory drug .

| Study | Model | Effect | Reference |

|---|---|---|---|

| Sosa et al. (2007) | Mice with croton oil-induced edema | Inhibition of edema | |

| Lima et al. (2005) | Formalin test | Antinociceptive effect |

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Extracts containing this compound have been tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. A study reported that root-bark extracts of Maytenus senegalensis exhibited antibacterial effects against multiple strains, indicating its potential as a natural antimicrobial agent .

| Pathogen | Activity | Concentration | Reference |

|---|---|---|---|

| Staphylococcus aureus | Inhibition | 0.5 mg/mL | |

| Escherichia coli | Inhibition | Various concentrations |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several studies, particularly in cancer research. It has shown promise in inhibiting the growth of cancer cell lines, suggesting potential applications in oncology. For example, extracts from Maytenus senegalensis were found to exhibit cytotoxic effects against various tumor cell lines .

Traditional Medicine Use

In traditional African medicine, Maytenus senegalensis is widely used for treating infectious and inflammatory diseases. A clinical study assessed the safety and tolerability of this herbal remedy among healthy volunteers, revealing no serious adverse events and supporting its traditional use .

作用機序

Maytenonic acid exerts its biological effects through various mechanisms:

Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Analgesic Activity: It modulates pain pathways by interacting with opioid receptors and other pain-related targets.

類似化合物との比較

Maytenonic acid is unique among triterpenes due to its specific structural features and biological activities. Similar compounds include:

Friedelin: The precursor to this compound, also a triterpene with distinct biological activities.

Tingenone: Another triterpene from the Maytenus genus with anti-inflammatory and analgesic properties.

Pristimerin: A triterpene with antiplasmodial and anticancer activities.

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

生物活性

Maytenonic acid, a triterpenoid compound extracted from various species of the Maytenus genus, has garnered significant attention due to its diverse biological activities. This article compiles detailed findings from various studies, highlighting its pharmacological potential, mechanisms of action, and therapeutic applications.

Overview of this compound

This compound is primarily isolated from the root-bark of Maytenus senegalensis and other Maytenus species. It exhibits a range of biological activities, including antimicrobial , anti-inflammatory , and cytotoxic effects. The compound's structure and properties make it a candidate for further pharmaceutical development.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial properties. For instance:

- Bacterial Inhibition : Methanolic extracts containing this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these extracts were below 100 μg/ml, indicating strong antibacterial efficacy .

- Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through several mechanisms:

- Cytokine Inhibition : It significantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This inhibition is crucial in managing inflammatory diseases like rheumatoid arthritis and gastritis .

- Pain Relief : In animal models, this compound demonstrated notable antinociceptive effects in formalin-induced pain tests, suggesting its potential as an analgesic agent .

Study on Anti-inflammatory Activity

A study conducted by Sosa et al. (2007) evaluated the anti-inflammatory effects of this compound in comparison to indomethacin, a standard anti-inflammatory drug. The results indicated that:

- Efficacy : this compound was found to be twice as effective as indomethacin in reducing edema in a dose-dependent manner.

- Mechanism : The compound inhibited prostaglandin E2 (PGE2) synthesis in macrophages stimulated by bacterial endotoxin, highlighting its role in modulating inflammatory pathways .

Safety and Tolerability

A clinical trial assessing the safety of Maytenus senegalensis, which contains this compound, reported no serious adverse events among participants. The study involved healthy volunteers who received doses up to 800 mg every eight hours for four days. Key findings included:

- Laboratory Parameters : Significant changes in white blood cell counts and liver enzymes were observed but were not associated with toxicity .

- : The study supports the safety profile of Maytenus senegalensis, indicating that this compound can be safely used in therapeutic contexts.

Comparative Biological Activity Table

特性

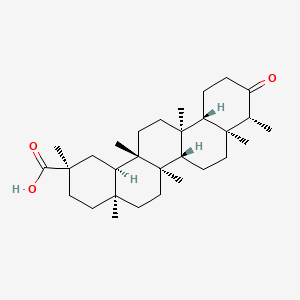

IUPAC Name |

(2R,4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bR)-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,25+,26+,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWHDGKOSUKYOV-GDXNDQEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955232 | |

| Record name | 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33600-93-0 | |

| Record name | Polpunonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33600-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maytenonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033600930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。